ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate
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Overview
Description
“Ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate” is a chemical compound with the molecular formula C13H18N2O5 . It contains a nitro group attached to a furan ring, which is a class of compounds known as nitrofurans .
Synthesis Analysis
The synthesis of nitro compounds like “this compound” can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a nitrofuran group via a methylene bridge . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .
Chemical Reactions Analysis
Nitro compounds like “this compound” can undergo various chemical reactions. For instance, nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro compounds depend on the nature of the compound. Nitro compounds generally have high dipole moments, falling between 3.5 D and 4.0 D . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Mechanism of Action
The mechanism of action of nitrofurans involves the nitro group. These compounds target specific proteins, but the exact mechanism of action for “ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate” is not well-documented .
Safety and Hazards
Nitro compounds can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation. They can be harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
The future directions in the study of nitro compounds like “ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate” could involve exploring their potential biological effects, as many nitroazole derivatives exhibit various biological activities . Additionally, new methods of obtaining complex structures containing nitroazole rings are being sought .
Properties
IUPAC Name |
ethyl 1-[(5-nitrofuran-2-yl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-2-19-13(16)10-4-3-7-14(8-10)9-11-5-6-12(20-11)15(17)18/h5-6,10H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQAQFMAAWUATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190156 |
Source
|
Record name | Ethyl 1-[(5-nitro-2-furanyl)methyl]-3-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331977-04-9 |
Source
|
Record name | Ethyl 1-[(5-nitro-2-furanyl)methyl]-3-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331977-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(5-nitro-2-furanyl)methyl]-3-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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